molecular formula C19H24N2O3S B6582194 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide CAS No. 1208665-49-9

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide

Numéro de catalogue B6582194
Numéro CAS: 1208665-49-9
Poids moléculaire: 360.5 g/mol
Clé InChI: PCUQOVDHTWJLKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide, also known as NFMP, is a novel, small molecule inhibitor of the enzyme phosphodiesterase-4 (PDE4). It has been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). NFMP has been shown to possess anti-inflammatory and anti-allergic properties, making it a promising therapeutic agent for these conditions.

Mécanisme D'action

The exact mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide is not fully understood. It is believed that N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide binds to and inhibits the activity of PDE4, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE4, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide increases the concentration of cAMP, which in turn activates the production of anti-inflammatory mediators, such as interleukins and prostaglandins. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide have been studied extensively in preclinical and clinical studies. In preclinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to reduce airway inflammation and improve lung function in animal models. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the production of inflammatory mediators, such as leukotrienes and prostaglandins.
In clinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to reduce symptoms of IBD, such as abdominal pain and diarrhea.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide in laboratory experiments include its low toxicity, its ability to inhibit the activity of PDE4, and its ability to increase the concentration of cAMP. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide is relatively easy to synthesize and is relatively inexpensive.
The limitations of using N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide in laboratory experiments include its relatively short half-life and its potential for drug-drug interactions. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has not been studied extensively in clinical trials and its long-term safety and efficacy have not been established.

Orientations Futures

Future research on N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide should focus on its potential applications in the treatment of various diseases, including asthma, COPD, and IBD. In addition, further research should be conducted to evaluate the long-term safety and efficacy of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide in clinical trials. Additionally, future studies should focus on the mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide and the potential for drug-drug interactions. Finally, further research should be conducted to identify novel uses for N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide, such as its potential applications in the treatment of cancer, cardiovascular disease, and neurological disorders.

Méthodes De Synthèse

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide is relatively straightforward and can be achieved through a three-step process. In the first step, an N-acyl-morpholine derivative is synthesized from an acyl chloride and morpholine. In the second step, the N-acyl-morpholine derivative is reacted with a phenylsulfonyl chloride to form an N-acyl-phenylsulfonyl-morpholine derivative. Finally, the N-acyl-phenylsulfonyl-morpholine derivative is reacted with furan to form N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide.

Applications De Recherche Scientifique

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been studied extensively in preclinical and clinical studies for its potential applications in the treatment of various diseases. In preclinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to possess anti-inflammatory, anti-allergic, and bronchodilatory properties, making it a promising therapeutic agent for the treatment of asthma and COPD. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In clinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to be effective in reducing airway inflammation and improving lung function in patients with asthma and COPD. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to be effective in reducing symptoms of IBD, such as abdominal pain and diarrhea.

Propriétés

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-19(8-14-25-16-5-2-1-3-6-16)20-15-17(18-7-4-11-24-18)21-9-12-23-13-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQOVDHTWJLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.